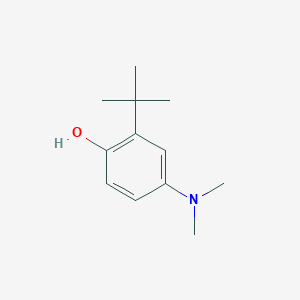

2-Tert-butyl-4-(dimethylamino)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Tert-butyl-4-(dimethylamino)phenol: is an organic compound with the molecular formula C12H19NO . It is a hindered phenolic compound known for its antioxidant properties. This compound is used in various industrial applications, particularly in stabilizing lubricant oils .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The synthesis of 2-Tert-butyl-4-(dimethylamino)phenol typically involves the condensation of phenol with 2,6-di-tert-butylphenol.

Amination Reaction: The condensation product is then reacted with dimethylamine to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and to prevent any side reactions.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: The oxidation of this compound typically yields quinone derivatives.

Substitution Products: Depending on the substituent introduced, various substituted phenols can be obtained.

Wissenschaftliche Forschungsanwendungen

Applications in Antioxidants

One of the primary uses of 2-tert-butyl-4-(dimethylamino)phenol is as an antioxidant in various industries:

- Petroleum Products : It is employed to prevent oxidation in fuels and lubricants, thereby enhancing the stability and longevity of these products.

- Plastics and Rubber : The compound acts as a stabilizer in polymeric materials, protecting them from degradation due to oxidative stress.

- Food Industry : It is utilized for stabilizing animal fats and oils, ensuring their quality during storage and processing .

Biomedical Applications

The compound has shown potential in biomedical fields:

- Cancer Treatment : Research indicates that derivatives of this compound may possess anti-cancer properties. Studies have demonstrated its efficacy in inhibiting certain cancer cell lines, suggesting a therapeutic role .

- Antimicrobial Properties : Similar compounds have been investigated for their ability to inhibit quorum sensing in pathogenic bacteria such as Pseudomonas aeruginosa. This inhibition can reduce biofilm formation and virulence factor secretion, providing a novel approach to combat antibiotic resistance .

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Petroleum Products | Antioxidant in fuels | Enhances stability and prevents gumming |

| Plastics and Rubber | Stabilizer in polymeric materials | Protects against oxidative degradation |

| Food Industry | Stabilization of animal fats | Maintains quality during storage |

| Biomedical | Potential anti-cancer agent | Inhibits growth of cancer cell lines |

| Antimicrobial | Inhibition of quorum sensing | Reduces biofilm formation in bacterial pathogens |

Case Study 1: Antioxidant Efficacy

A study evaluated the performance of this compound as an antioxidant in gasoline. Results indicated a significant reduction in oxidation rates compared to untreated samples, demonstrating its effectiveness in prolonging fuel shelf life .

Case Study 2: Antimicrobial Activity

In an experimental setup involving Pseudomonas aeruginosa, treatment with derivatives of this compound resulted in a marked decrease in biofilm formation. The compound inhibited the expression of key quorum-sensing genes, showcasing its potential as an antimicrobial agent against resistant strains .

Wirkmechanismus

Antioxidant Mechanism: 2-Tert-butyl-4-(dimethylamino)phenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage .

Molecular Targets and Pathways:

Free Radicals: The primary targets are free radicals, which are neutralized through hydrogen donation.

Oxidative Pathways: The compound interferes with oxidative pathways, reducing the overall oxidative stress in the system.

Vergleich Mit ähnlichen Verbindungen

2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound used as an antioxidant.

2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.

Uniqueness:

Biologische Aktivität

2-Tert-butyl-4-(dimethylamino)phenol, also known as 2-TBMDP, is a compound with significant biological activity that has garnered attention in various fields of research, including microbiology and pharmacology. This article reviews the biological properties of 2-TBMDP, focusing on its antimicrobial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

2-TBMDP is characterized by its tert-butyl and dimethylamino groups attached to a phenolic structure. Its chemical formula is C12H17N and it has a molecular weight of 189.27 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that 2-TBMDP exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa . The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of quorum sensing, which is crucial for bacterial virulence .

Table 1: Antimicrobial Activity of 2-TBMDP

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Candida albicans | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, 2-TBMDP has been investigated for antifungal activity. Studies have shown that it can inhibit the growth of various fungi, including Candida species. The compound's effectiveness is attributed to its ability to interfere with fungal cell wall synthesis .

Case Study 1: Inhibition of Quorum Sensing

A significant study reported that 2-TBMDP isolated from the endophytic fungus Daldinia eschscholtzii inhibited the quorum-sensing properties of Pseudomonas aeruginosa. This inhibition led to a reduction in biofilm formation and virulence factor secretion, showcasing the compound's potential as an alternative antimicrobial strategy against biofilm-associated infections .

Case Study 2: Pharmacological Potential

Another investigation highlighted the potential pharmacological applications of 2-TBMDP in drug development. The compound was assessed for its ability to modulate specific cellular pathways associated with inflammation and oxidative stress, suggesting its use in therapeutic formulations targeting chronic inflammatory diseases .

The biological activity of 2-TBMDP is primarily attributed to its interaction with cellular targets. It may act by binding to specific enzymes or receptors involved in microbial metabolism and virulence. Additionally, its phenolic structure allows for the formation of hydrogen bonds with biological macromolecules, enhancing its efficacy .

Eigenschaften

IUPAC Name |

2-tert-butyl-4-(dimethylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-8-9(13(4)5)6-7-11(10)14/h6-8,14H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTQVZKOOLSGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.